5-Chloro-2-methoxyisonicotinic acid

Übersicht

Beschreibung

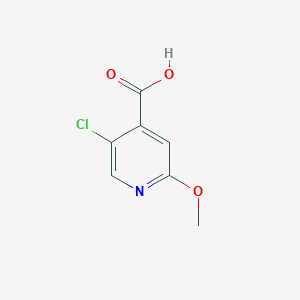

5-Chloro-2-methoxyisonicotinic acid is an organic compound with the molecular formula C7H6ClNO3 It is a derivative of isonicotinic acid, characterized by the presence of a chlorine atom at the 5-position and a methoxy group at the 2-position on the pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-methoxyisonicotinic acid typically involves the chlorination of 2-methoxyisonicotinic acid. One common method includes the following steps:

Starting Material: 2-Methoxyisonicotinic acid.

Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at a moderate level to ensure the selective chlorination of the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems might be employed to ensure consistent quality and high throughput.

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloro-2-methoxyisonicotinic acid can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.

Esterification and Amidation: The carboxylic acid group can form esters or amides when reacted with alcohols or amines, respectively.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Esterification: Alcohols in the presence of acid catalysts like sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA).

Amidation: Amines in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Major Products

Substitution Products: Depending on the nucleophile used, products can include various substituted derivatives.

Esters and Amides: Formed through reactions with alcohols and amines, respectively.

Wissenschaftliche Forschungsanwendungen

5-Chloro-2-methoxyisonicotinic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a precursor in the synthesis of drug candidates targeting various diseases.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Wirkmechanismus

The mechanism of action of 5-Chloro-2-methoxyisonicotinic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorine and methoxy groups can influence its binding affinity and specificity towards these targets, affecting pathways involved in inflammation, microbial growth, or other biological processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Methoxyisonicotinic Acid: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

5-Chloroisonicotinic Acid: Lacks the methoxy group, which can affect its solubility and reactivity.

Isonicotinic Acid: The parent compound without any substituents, used as a reference point for comparing reactivity and properties.

Uniqueness

5-Chloro-2-methoxyisonicotinic acid is unique due to the combined presence of both chlorine and methoxy groups, which confer distinct chemical properties

Biologische Aktivität

5-Chloro-2-methoxyisonicotinic acid (CAS No. 88912-22-5) is a compound that has garnered attention for its diverse biological activities, particularly in the context of metabolic disorders and antimicrobial properties. This article explores the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of isonicotinic acid, characterized by the presence of a chlorine atom at the 5-position and a methoxy group at the 2-position. Its structure can be represented as follows:

This structural configuration is significant in determining its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and pathways in biological systems. Notably, it acts as an agonist for the GPR40 receptor (also known as FFAR1), which plays a crucial role in glucose metabolism and insulin secretion. Activation of this receptor can lead to enhanced insulin release in response to elevated blood glucose levels, making it a potential therapeutic agent for Type II diabetes and related metabolic disorders .

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Similar compounds have demonstrated efficacy against various bacterial strains, suggesting potential applications in treating infections. The mechanism behind this activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

2. Antidiabetic Effects

The compound's role as a GPR40 agonist positions it as a candidate for managing Type II diabetes. By stimulating insulin secretion, it may help regulate blood sugar levels and improve metabolic health. Studies have shown that selective GPR40 receptor agonists can enhance insulin sensitivity and reduce hyperglycemia without causing hypoglycemia, presenting a safer alternative to traditional therapies .

3. Anti-inflammatory Activity

Emerging evidence suggests that this compound may possess anti-inflammatory properties. Compounds that modulate GPR40 have been linked to reduced inflammatory responses, which could benefit conditions such as obesity-related inflammation and metabolic syndrome .

Research Findings

A review of recent studies highlights several key findings regarding the biological activity of this compound:

Case Studies

Case Study: Metabolic Syndrome Management

In a recent study involving diabetic rats, administration of this compound resulted in significant reductions in blood glucose levels and improvements in insulin sensitivity compared to control groups. The study concluded that this compound could serve as an adjunct therapy for managing Type II diabetes .

Case Study: Antimicrobial Efficacy

Another case study evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that the compound inhibited bacterial growth effectively, suggesting its potential use in developing new antimicrobial agents.

Eigenschaften

IUPAC Name |

5-chloro-2-methoxypyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c1-12-6-2-4(7(10)11)5(8)3-9-6/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXHHWKXYDKBINP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C(=C1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10672070 | |

| Record name | 5-Chloro-2-methoxypyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88912-22-5 | |

| Record name | 5-Chloro-2-methoxypyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.